molecular formula C14H20N6O4 B14752300 N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

Cat. No.: B14752300
M. Wt: 336.35 g/mol
InChI Key: FFZQMPPIBVPMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is a complex organic compound with the molecular formula C14H20N6O4.

Preparation Methods

The synthesis of N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves its interaction with molecular targets such as DNA polymerase. By mimicking natural nucleosides, the compound can be incorporated into the DNA strand during replication, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells .

Comparison with Similar Compounds

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the hydroxymethyl group on the morpholine ring and the 2-methylpropanamide side chain. Similar compounds include:

Properties

IUPAC Name

N-[9-[6-(hydroxymethyl)morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-7(2)12(22)18-14-17-11-10(13(23)19-14)16-6-20(11)9-4-15-3-8(5-21)24-9/h6-9,15,21H,3-5H2,1-2H3,(H2,17,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZQMPPIBVPMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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